4,7-Diamino-n-methyl-2-phenylpteridine-6-carboxamide
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Overview
Description
4,7-Diamino-n-methyl-2-phenylpteridine-6-carboxamide is a complex organic compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a pteridine core, making it a valuable subject for research in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diamino-n-methyl-2-phenylpteridine-6-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,7-Diamino-n-methyl-2-phenylpteridine-6-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the amino groups or the pteridine ring.
Reduction: Typically used to reduce any oxidized forms of the compound.
Substitution: Various substituents can be introduced at different positions on the pteridine ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
4,7-Diamino-n-methyl-2-phenylpteridine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Diamino-n-methyl-2-phenylpteridine-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Pyrrolidines: Widely used in drug discovery for their biological activity.
Uniqueness
4,7-Diamino-n-methyl-2-phenylpteridine-6-carboxamide stands out due to its unique pteridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
13404-54-1 |
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Molecular Formula |
C14H13N7O |
Molecular Weight |
295.30 g/mol |
IUPAC Name |
4,7-diamino-N-methyl-2-phenylpteridine-6-carboxamide |
InChI |
InChI=1S/C14H13N7O/c1-17-14(22)9-11(16)20-13-8(18-9)10(15)19-12(21-13)7-5-3-2-4-6-7/h2-6H,1H3,(H,17,22)(H4,15,16,19,20,21) |
InChI Key |
MDFXGPZAVWXJMD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC2=C(N=C(N=C2N=C1N)C3=CC=CC=C3)N |
Origin of Product |
United States |
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